molecular formula C15H19N3O2S B6586484 2-{[1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide CAS No. 1207003-94-8

2-{[1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide

Cat. No. B6586484
CAS RN: 1207003-94-8
M. Wt: 305.4 g/mol
InChI Key: ARBVGSZISBOTAZ-UHFFFAOYSA-N
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Description

The compound “2-{[1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted with an ethyl group at one nitrogen and a 4-methoxyphenyl group at the 5-position . The sulfur atom is linked to the 2-position of the imidazole ring and an acetamide group. The acetamide group is further substituted with a methyl group on the nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the sulfanyl-acetamide linkage, and the various substituents. Techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy would typically be used to confirm the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, the sulfanyl group, and the acetamide group. The imidazole ring is a part of many biologically active molecules and can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and acetamide group could impact its solubility in various solvents .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. It could also be interesting to explore its interactions with various biological targets .

properties

IUPAC Name

2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-4-18-13(11-5-7-12(20-3)8-6-11)9-17-15(18)21-10-14(19)16-2/h5-9H,4,10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBVGSZISBOTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

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